Technical Whitepaper: Structural Characterization and Synthesis of Rutinose Heptaacetate
Technical Whitepaper: Structural Characterization and Synthesis of Rutinose Heptaacetate
Executive Summary
Rutinose heptaacetate (
Part 1: Molecular Identity & Physicochemical Profile
Rutinose heptaacetate is the fully protected form of rutinose. The acetylation of all free hydroxyl groups renders the molecule lipophilic, stable against hydrolysis, and suitable for purification via normal-phase chromatography.
Structural Nomenclature
-
IUPAC Name:
-
Common Name:
-Rutinose Heptaacetate[1] -
Stereochemistry:
Physicochemical Properties Table[7]
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 620.56 g/mol | Monoisotopic Mass: 620.1952 Da |
| Appearance | White crystalline powder | Hygroscopic; store desiccated |
| Melting Point | Sharp melting point indicates high purity | |
| Solubility | Insoluble in water; sparingly soluble in hexane | |
| Specific Rotation | ( | |
| TLC Mobility | Solvent: Toluene/Ethyl Acetate (1:[1][2][][7]1) |
Part 2: Synthetic Pathways & Mechanism
The synthesis of rutinose heptaacetate is most robustly achieved through a degradative-protection strategy starting from the abundant flavonoid Rutin (Quercetin-3-O-rutinoside). Direct acetolysis of Rutin is possible but often leads to low yields due to concurrent cleavage of the inter-glycosidic bond.
The Two-Stage Protocol (Recommended)
This protocol prioritizes purity and yield by separating the cleavage of the aglycone (Quercetin) from the protection step.
Stage 1: Acid Hydrolysis of Rutin
-
Objective: Isolate free rutinose by cleaving the O-glycosidic bond at the C3 position of Quercetin.
-
Mechanism: Acid-catalyzed hydrolysis favors the cleavage of the acetal linkage between the anomeric carbon of glucose and the phenolic hydroxyl of quercetin.
Stage 2: Peracetylation
-
Objective: Convert free rutinose into rutinose heptaacetate.
-
Reagents: Acetic Anhydride (
) and Pyridine. -
Mechanism: Nucleophilic attack of the sugar hydroxyls on the carbonyl carbon of acetic anhydride, catalyzed by pyridine (acting as both solvent and base).
Workflow Diagram (DOT)
Figure 1: Step-wise chemical synthesis workflow for the isolation and protection of rutinose from natural rutin.
Detailed Experimental Protocol
Step 1: Isolation of Rutinose
-
Suspend Rutin (10 g) in 0.05 M
(200 mL) . -
Reflux the suspension for 60–90 minutes. The yellow suspension will darken, and a solid precipitate (Quercetin) will form.
-
Cool to room temperature and filter under vacuum. Wash the solid with cold water (
). -
Combine filtrate and washings. Neutralize carefully with Barium Carbonate (
) until pH is neutral (pH 6–7). -
Filter off the Barium Sulfate (
) precipitate. -
Concentrate the clear filtrate under reduced pressure (Rotavap,
) to a thick syrup. Note: Complete drying is critical for the next step.
Step 2: Synthesis of Rutinose Heptaacetate
-
Dissolve the dried rutinose syrup in Anhydrous Pyridine (40 mL) .
-
Cool the solution to
in an ice bath. -
Add Acetic Anhydride (30 mL) dropwise over 20 minutes to prevent overheating.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quenching: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product may precipitate as a sticky solid or oil.
-
Extraction: Extract with Dichloromethane (DCM) (
) . -
Washing: Wash the organic layer sequentially with:
-
1N HCl (to remove pyridine).
-
Saturated
(to remove acetic acid). -
Brine.[4]
-
-
Dry over
, filter, and concentrate. -
Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc 2:1).
Part 3: Structural Elucidation (Spectroscopy)
Confirmation of the structure relies on Nuclear Magnetic Resonance (NMR).[5][6][8][9] The distinction between the
NMR Assignment Logic (DOT)
Figure 2: NMR decision tree for confirming the stereochemistry of Rutinose Heptaacetate.
Key NMR Signals ( , 400 MHz)
| Proton (H) | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Glc H-1 | 5.68 | Doublet (d) | 7.8 | |
| Glc H-3 | 5.25 | Triplet (t) | 9.5 | Acetylated position. |
| Rha H-1' | 4.75 | Broad Singlet | < 2 | |
| Rha H-2' | 5.05 | Multiplet | - | Acetylated position. |
| Glc H-6a/6b | 3.6 - 3.9 | Multiplet | - | Linkage site ( |
| Rha H-6' ( | 1.22 | Doublet (d) | 6.2 | Characteristic methyl group of Rhamnose. |
| Acetyls ( | 1.95 - 2.15 | Singlets | - | Seven distinct peaks confirming full acetylation. |
Mass Spectrometry[11]
-
ESI-MS (+): Expect a strong sodium adduct ion
. -
Calculation:
.
Part 4: Applications in Drug Development[12][13]
Glycosylation Donor
Rutinose heptaacetate is a "disarmed" donor due to the electron-withdrawing acetyl groups. It is used to attach the rutinose moiety to hydrophobic drug scaffolds (aglycones) to improve:
-
Solubility: Glycosylation significantly increases water solubility.
-
Bioavailability: Exploits glucose transporters (GLUT) for cellular uptake.
-
Metabolic Stability: The specific
linkage is resistant to common -glucosidases, potentially extending half-life.
Analytical Standard
It serves as a critical reference standard for:
-
HPLC/GC Analysis: Quantifying rutinose released during the metabolic study of flavonoid drugs.
-
Impurity Profiling: Monitoring acetylation reactions in carbohydrate synthesis.
References
-
Kamiya, S., Esaki, S., & Tanaka, R. (1985). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Residue. Agricultural and Biological Chemistry, 49(1), 55-62.
-
Zemplén, G., & Gerecs, Á. (1935). Über die Acetolyse des Rutins. Berichte der deutschen chemischen Gesellschaft, 68(7), 1318-1321.
-
PubChem. (2023).[1] Rutinose Heptaacetate Compound Summary. National Center for Biotechnology Information.
-
Kováčik, V., & Kováč, P. (1974). Mass spectrometry of uronic acid derivatives: VI. Fragmentation of methyl (methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate and its 1-acetate. Carbohydrate Research, 38(1), 25-34. (Cited for MS fragmentation patterns of acetylated sugars).
Sources
- 1. Rutinose heptaacetylrutinose | C26H36O17 | CID 78901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptaacetylrutinose | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3,4-Tetra-O-acetyl-6-O-tosyl-b-D-glucopyranose | C21H26O12S | CID 14214839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. repository.najah.edu [repository.najah.edu]
- 9. researchgate.net [researchgate.net]
